5-Bromo-2-tert-butoxy-4-cyclopropoxypyridine
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Overview
Description
5-Bromo-2-tert-butoxy-4-cyclopropoxypyridine is a chemical compound with the molecular formula C12H16BrNO2 It is a pyridine derivative that features bromine, tert-butoxy, and cyclopropoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-tert-butoxy-4-cyclopropoxypyridine typically involves the bromination of a pyridine derivative followed by the introduction of tert-butoxy and cyclopropoxy groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring. Subsequent reactions with tert-butyl alcohol and cyclopropyl alcohol under appropriate conditions yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-tert-butoxy-4-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-tert-butoxy-4-cyclopropoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-tert-butoxy-4-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The bromine atom and functional groups on the pyridine ring can participate in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-tert-butoxypyrimidine: A similar compound with a pyrimidine ring instead of a pyridine ring.
5-Bromo-2,4-di-tert-butoxypyrimidine: Another related compound with two tert-butoxy groups on a pyrimidine ring.
Uniqueness
5-Bromo-2-tert-butoxy-4-cyclopropoxypyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H16BrNO2 |
---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11-6-10(9(13)7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
IQUZPMXVXNIWDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C(=C1)OC2CC2)Br |
Origin of Product |
United States |
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